An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid
An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 3,4,5-Trimethoxyphenylacetic acid, a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. This document consolidates essential data on its chemical and physical characteristics, synthesis, and analytical methods, alongside an exploration of its biological significance.
Chemical and Physical Properties
3,4,5-Trimethoxyphenylacetic acid, also known as 3,4,5-Trimethoxybenzeneacetic acid, is a crystalline solid that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its molecular structure, featuring a phenylacetic acid core with three methoxy (B1213986) groups, imparts specific solubility and reactivity characteristics.
Identification and Structure
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)acetic acid | [3] |
| CAS Number | 951-82-6 | [3] |
| Molecular Formula | C₁₁H₁₄O₅ | [3] |
| Molecular Weight | 226.23 g/mol | |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC(=O)O | [3] |
| InChI Key | DDSJXCGGOXKGSJ-UHFFFAOYSA-N | [3][4] |
Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | White to off-white or beige crystalline powder | [2][3] |
| Melting Point | 117-120 °C | [5] |
| Boiling Point | 327.83°C (rough estimate) | [5] |
| Density | 1.2668 g/cm³ (estimated) | [6] |
| pKa | 4.23 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in water, DMSO (45 mg/mL), methanol, and chloroform (B151607) (slightly). | [5][6] |
Synthesis and Purification
The synthesis of 3,4,5-Trimethoxyphenylacetic acid can be achieved through various routes, with a common and efficient method involving the oxidation of 3,4,5-trimethoxybenzaldehyde (B134019).
Synthetic Workflow
A potential synthetic pathway starting from 3,4,5-trimethoxybenzaldehyde is outlined below. This multi-step process involves the conversion of the aldehyde to an intermediate that can be subsequently transformed into the desired phenylacetic acid derivative.
Caption: Synthetic route from 3,4,5-trimethoxybenzaldehyde.
Experimental Protocols
Synthesis from 3,4,5-Trimethoxybenzaldehyde (Illustrative Protocol):
Purification by Recrystallization:
For purification, recrystallization is a standard and effective method. The choice of solvent is crucial for obtaining high-purity crystals. Based on the solubility profile, a mixed solvent system is often employed.
-
Solvent Selection: A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Suitable solvent pairs could include ethanol-water or dichloromethane-hexane.[8][9][10][11]
-
General Procedure:
-
Dissolve the crude 3,4,5-Trimethoxyphenylacetic acid in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Gradually add a "poor" solvent (e.g., water) to the hot solution until persistent cloudiness is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 3,4,5-Trimethoxyphenylacetic acid.
Spectroscopic Data
While detailed spectral data with peak assignments are not fully available in the public domain, typical characteristic peaks can be predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the methoxy protons (around 3.8 ppm), a singlet for the methylene (B1212753) protons of the acetic acid moiety (around 3.6 ppm), and a singlet for the aromatic protons.
-
¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbon (around 175-185 ppm), the aromatic carbons (in the range of 100-160 ppm), the methoxy carbons (around 55-65 ppm), and the methylene carbon (around 40-50 ppm).[12][13][14][15]
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.
-
C-O stretch (ethers and carboxylic acid): Strong bands in the 1000-1300 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹, respectively.[16]
Mass Spectrometry (MS):
Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 226. Key fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and methoxy groups (-OCH₃, 31 Da).[3][17]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is suitable for the analysis of 3,4,5-Trimethoxyphenylacetic acid.[18]
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is effective.[18]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is appropriate.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, and filtered before injection.
The following diagram illustrates a general workflow for the HPLC analysis of 3,4,5-Trimethoxyphenylacetic acid.
Caption: General workflow for HPLC analysis.
Biological Activity and Signaling Pathways
While 3,4,5-Trimethoxyphenylacetic acid itself is primarily recognized as a synthetic intermediate, its structural motif is present in numerous biologically active molecules. Research into its derivatives and structurally related compounds has revealed potential therapeutic applications, particularly in the areas of inflammation and neuroprotection.
Anti-inflammatory and Neuroprotective Potential
Derivatives of the structurally similar 3,4,5-trimethoxycinnamic acid have demonstrated significant anti-inflammatory and neuroprotective effects.[19] These activities are often attributed to the modulation of key signaling pathways.
Potential Signaling Pathways:
Although direct evidence for 3,4,5-Trimethoxyphenylacetic acid is limited, studies on related compounds suggest the involvement of the following pathways:
-
NF-κB Signaling Pathway: Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway, which is a central regulator of the inflammatory response.[20][21]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory mediators.[21][22]
-
Nrf2 Signaling Pathway: Activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress, which is implicated in both inflammation and neurodegenerative diseases.[20]
The diagram below illustrates the potential interplay of these pathways in mediating the biological effects of compounds containing the 3,4,5-trimethoxyphenyl moiety.
Caption: Potential signaling pathways modulated by related compounds.
Conclusion
3,4,5-Trimethoxyphenylacetic acid is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its purity can be readily assessed using standard analytical techniques. While its primary role has been as a synthetic precursor, the prevalence of its structural motif in biologically active molecules suggests that further investigation into the direct pharmacological effects of 3,4,5-Trimethoxyphenylacetic acid and its simple derivatives is warranted. The insights provided in this guide are intended to support researchers and drug development professionals in their endeavors with this versatile compound.
References
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- 2. ruifuchems.com [ruifuchems.com]
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- 5. 951-82-6 CAS MSDS (3,4,5-Trimethoxyphenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3,4, 5-trimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 8. reddit.com [reddit.com]
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- 10. web.mnstate.edu [web.mnstate.edu]
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- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
